ドコサヘキサエン酸エチル

説明

Synthesis Analysis

Ethyl docosahexaenoate is synthesized through the ethyl esterification of DHA using ethanol in the presence of Candida antarctica lipase, a method that enables high efficiency and purity in an organic solvent-free system. This process achieves up to 96% esterification through a two-step reaction involving dehydration and further reaction with ethanol. The immobilized lipase used in this synthesis can be reused for at least 50 cycles, offering an environmentally friendly and cost-effective production method (Shimada et al., 2001).

Molecular Structure Analysis

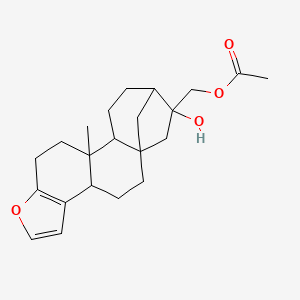

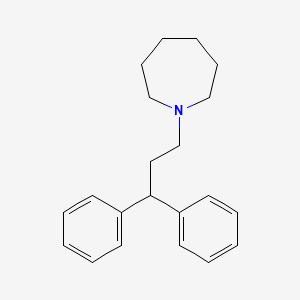

The molecular structure of Ethyl DHA has been extensively studied, revealing insights into its electronic structure and conformation. Photoelectron spectroscopy and molecular orbital calculations indicate that Ethyl DHA's six CC double bonds are not adjacent but separated by methylene groups, contributing to a unique structure that influences its chemical and physical properties. The occupied π orbitals of these double bonds are delocalized, which is significant for understanding its reactivity and interactions (Kubota & Kobayashi, 1997).

Chemical Reactions and Properties

Ethyl DHA undergoes various chemical reactions, including lipoxygenation, where it serves as a substrate to produce hydroxydocosahexaenoic acids in biological systems. This process is significant for understanding its role in physiological processes and potential therapeutic applications. The compound's ability to reduce arachidonic acid liberation and accumulation in ischemic conditions highlights its protective effects against brain ischemic damage (Cao et al., 2007).

Physical Properties Analysis

The physical properties of Ethyl DHA, such as its solubility, melting point, and stability, are influenced by its molecular structure. Its ester form improves stability and solubility in various solvents compared to DHA, making it more suitable for incorporation into different formulations and delivery systems. The degradation behavior of Ethyl DHA under γ-ray irradiation has been studied, with findings indicating that antioxidants can suppress degradation, suggesting the importance of stabilizing agents in preserving its integrity (Murata et al., 2004).

Chemical Properties Analysis

Ethyl DHA's chemical properties, such as its reactivity and interaction with biological molecules, are central to its biological effects. Its role in inhibiting prostaglandin biosynthesis without affecting leukotriene pathways suggests potential anti-inflammatory benefits. Furthermore, its interaction with enzymes and influence on cellular lipid composition underscore its importance in nutritional and therapeutic contexts (Corey et al., 1983).

科学的研究の応用

食品化学と保存

DHAEEは、オメガ3脂肪酸含有量のために食品添加物としての可能性が探求されています。しかし、酸化されやすいことから、その用途は制限されています。 DHAEEの自動酸化速度論を分析することで、食品中の品質を維持する方法をより深く理解することができます {svg_1}.

医薬品および栄養補助食品

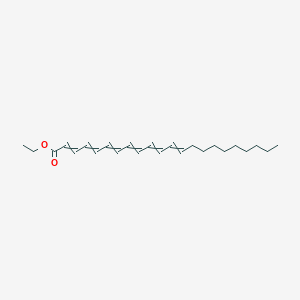

医薬品研究では、DHAEEの酸化安定性は、治療効果にとって重要です。 従来の方法とNMR分光法の相関関係が確立されており、DHAEEベースのサプリメントの完全性を維持するために不可欠な脂質酸化を監視することができます {svg_2}.

バイオテクノロジーと生化学

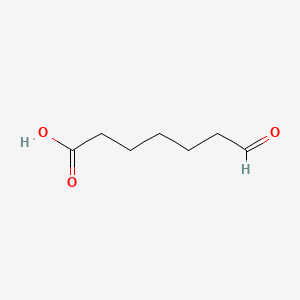

ガンマ線照射によるDHAEEの分解が研究されており、この分解を抑制するための抗酸化剤の使用は重要な研究分野です。 これは、バイオテクノロジーにおけるDHAEEの貯蔵と安定性にとって重要な意味を持ちます {svg_3}.

材料科学

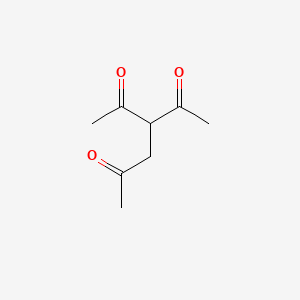

DHAEEとその乳化形態の自動触媒反応速度定数が決定されており、耐久性と性能を向上させるためにDHAEEを組み込んだ新しい材料やコーティングを開発するために不可欠です {svg_4}.

分析化学

DHAEEにおける脂質酸化生成物を調べるための高分解能NMR技術の応用は、分析化学者にとって強力なツールを提供します。 これは、さまざまな業界におけるDHAEEとその誘導体の品質管理に役立ちます {svg_5}.

食品技術

乳化剤を含む水溶液中でのDHAEEの酸化安定性に関する調査は、食品技術に関連しています。 この研究は、強化された食品や飲料のための安定した乳化液を製造するのに役立ちます {svg_6}.

作用機序

Target of Action

Ethyl docosahexaenoate, also known as Ethyl cis-4,7,10,13,16,19-Docosahexaenoate, is a long-chain fatty acid ethyl ester . It is derived from the formal condensation of the carboxy group of docosahexaenoic acid (DHA) with the hydroxy group of ethanol . The primary targets of Ethyl docosahexaenoate are the apolipoprotein B-containing lipoproteins .

Mode of Action

Ethyl docosahexaenoate interacts with its targets, the apolipoprotein B-containing lipoproteins, and affects their function .

Biochemical Pathways

The biochemical pathways affected by Ethyl docosahexaenoate are those involving the metabolism of apolipoprotein B-containing lipoproteins . The compound reduces the production of very-low-density lipoprotein (VLDL) in the liver, likely through increased hepatic fatty acid oxidation . This leads to decreased fasting and postprandial serum triglyceride levels .

Pharmacokinetics

It is known that dha, from which ethyl docosahexaenoate is derived, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

The action of Ethyl docosahexaenoate results in decreased serum triglyceride levels, both fasting and postprandial . This is achieved through reduced production of VLDL in the liver and increased clearance of chylomicrons .

Action Environment

The action, efficacy, and stability of Ethyl docosahexaenoate can be influenced by various environmental factors. For instance, the compound’s oxidative stability can be affected by the presence of oxygen

将来の方向性

Docosahexaenoic acid (DHA), from which Ethyl docosahexaenoate is derived, has significant health benefits . DHA has been found to improve metabolic disorders associated with obesity and has anti-inflammatory, anti-obesity, and anti-adipogenesis effects . Therefore, future research may focus on the development of DHA delivery systems to overcome the instability of DHA in gastrointestinal digestion, improve the bioavailability of DHA, and better play the role of its functionality .

特性

IUPAC Name |

ethyl docosa-2,4,6,8,10,12-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNXKAVUJJPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276426 | |

| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020718-25-5 | |

| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)